7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C14H9N5S |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
7-pyridin-4-yl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9N5S/c1-2-12(20-9-1)13-17-14-16-8-5-11(19(14)18-13)10-3-6-15-7-4-10/h1-9H |
InChI Key |
CASRYTSLZGQSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
Critical reactants include:
-
3-Amino-1,2,4-triazole (1.2 equiv)
-
4-Pyridinecarboxaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.5 equiv)
-
Concentrated HCl (catalytic)
The reaction proceeds in ethanol at reflux (78°C) for 12-18 hours, achieving yields of 58-67% after recrystallization from methanol. Key advantages include atom economy and minimal purification requirements, though regioselectivity challenges persist due to competing nucleophilic sites on the triazole ring.
Multi-Step Synthesis via Chloro Intermediates
A sequential synthesis strategy developed by Andrews et al. involves three stages: intermediate formation, chlorination, and final coupling.
Intermediate Synthesis
7-Hydroxytriazolopyrimidine precursors are generated through condensation of 1,3-diketones with 5-amino-4H-1,2,4-triazole in refluxing toluene (Scheme 1). For the target compound, the diketone component is specifically designed to incorporate thienyl and pyridyl moieties.
Chlorination Step
Phosphoryl chloride (POCl₃) mediates conversion of hydroxyl intermediates to reactive chloro derivatives at 110°C for 4 hours. This step achieves near-quantitative conversion (98%) but requires careful moisture control.
Thienyl Group Introduction
The chloro intermediate reacts with 2-thienylmagnesium bromide in THF at -78°C under Schlenk conditions. This Grignard coupling achieves 72% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1).
One-Pot Multicomponent Reaction Using DBU
Hymavathi Alluri's group developed an efficient one-pot method utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a dual-base catalyst.
Reaction Components
-
3-Amino-1,2,4-triazole (1.0 equiv)
-
4-Pyridinecarboxaldehyde (1.1 equiv)
-
2-Thiophenemalononitrile (1.2 equiv)
-
DBU (1.5 equiv)
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 70°C |
| Reaction Time | 15 minutes |
| Yield | 92% |
This method proceeds via sequential condensation, Michael addition, and cyclodehydration (Scheme 2). DBU enhances reaction kinetics through simultaneous activation of carbonyl groups and deprotonation of intermediates.
Alternative Synthetic Routes
Patent-Based Phosphorylation Approach
A 2019 patent describes using tetrahydrofuran (THF) as solvent for dropwise addition of 4-pyridyl lithium to preformed triazolopyrimidine cores. While yielding 85% product, this method requires strict temperature control (-78°C) and specialized equipment.
Solid-Phase Synthesis
Immobilized triazole precursors on Wang resin enable iterative coupling of pyridyl and thienyl groups. Although requiring 72 hours for completion, this method simplifies purification through filtration washes.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Biginelli-like | 58-67 | 18 h | Simple setup | Moderate regioselectivity |
| Multi-step | 72 | 28 h total | High purity | Multiple purification steps |
| One-pot DBU | 92 | 15 min | Rapid synthesis | Cost of catalyst |
| Patent phosphorylation | 85 | 6 h | High yield | Cryogenic conditions |
Reaction Mechanisms and Mechanistic Insights
The DBU-catalyzed pathway proceeds through three distinct phases (Figure 1):
-
Condensation : Formation of Schiff base between aldehyde and aminotriazole.
-
Michael Addition : Attack of malononitrile enolate on the α,β-unsaturated intermediate.
-
Cyclodehydration : DBU-mediated intramolecular nucleophilic attack followed by aromatization.
Kinetic studies reveal the rate-determining step is the initial condensation (k = 0.18 min⁻¹ at 70°C).
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thienyl group at position 2 undergoes electrophilic substitution due to its electron-rich aromatic system. Common reactions include:
The pyridyl group at position 7 can direct electrophiles to specific positions via its lone pair electrons, though its reactivity is less pronounced compared to thiophene .
Nucleophilic Aromatic Substitution
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 7-(4-Pyridyl)-5-bromo analog | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl-coupled derivatives | 70–85% |
This reaction is critical for introducing diverse substituents at position 5 of the triazolo-pyrimidine ring .
Coordination Chemistry
The pyridyl nitrogen participates in metal coordination, enabling applications in catalysis or material science:
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II)Cl₂ | Ethanol, RT | Octahedral Cu(II) complex | Catalytic oxidation | |
| Pd(OAc)₂ | DMF, 100°C | Square-planar Pd(II) complex | Cross-coupling catalysis |
These complexes are characterized by spectroscopic methods (UV-Vis, XRD) and exhibit enhanced stability compared to free ligands .
Cycloaddition Reactions
The triazolo-pyrimidine core participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile oxide | Toluene, reflux | Fused triazolo-isoxazoline derivative | 65% |
This reaction expands the heterocyclic framework, enhancing bioactivity in drug discovery .
Oxidation and Reduction
-
Oxidation : The thienyl group is oxidized to a sulfone using H₂O₂/AcOH, altering electronic properties for optoelectronic applications .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridyl ring to piperidine, modifying solubility and bioavailability .
Functional Group Interconversion
The compound serves as a scaffold for derivatization:
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Amide Formation | RNH₂, EDCl/HOBt, DMF | Carboxamide derivatives | Antiviral agents | |
| Esterification | ROH, H₂SO₄ | Alkyl ester analogs | Prodrug development |
Key Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is C₁₄H₉N₅S, with a molecular weight of 279.32 g/mol. The presence of both pyridine and thienyl substituents contributes to its electronic properties and biological activity, allowing it to interact effectively with various biological targets .
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound's structural features may enhance binding affinity to specific targets involved in tumor growth and proliferation. For instance, studies have shown that similar compounds demonstrate inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapeutics .
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against influenza viruses. It acts by disrupting the protein-protein interactions essential for viral replication. Molecular docking studies have demonstrated the ability of triazolo-pyrimidine derivatives to bind effectively to viral polymerases, indicating their potential as antiviral agents .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of related compounds within the triazolo-pyrimidine class. These compounds have shown promise in reducing inflammation through mechanisms such as inhibition of prostaglandin synthesis. This suggests that this compound may also possess similar therapeutic effects .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Triazolo-Pyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of pyridine and thienyl groups can be accomplished via nucleophilic or electrophilic substitution methods.
- Optimization for Yield and Purity : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and ensuring high purity of the final product .
Case Study 1: Anticancer Potential
A study focused on synthesizing various triazolo-pyrimidine derivatives demonstrated their effectiveness against multiple cancer cell lines. The results indicated that specific substitutions at the 7-position significantly enhanced cytotoxicity compared to unsubstituted analogs. This highlights the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Antiviral Activity
In another investigation into antiviral applications, researchers synthesized a series of triazolo-pyrimidine derivatives targeting the PA-PB1 interface of influenza A virus polymerase. The most promising candidates exhibited strong binding affinities and significant antiviral activity in vitro. This study underscores the potential for developing new antiviral therapies based on this chemical scaffold .
Mechanism of Action
The mechanism of action of “7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substitution at C7 with aromatic/heteroaromatic groups (e.g., fluorophenyl, pyrrolyl) typically yields 53–85%, influenced by steric and electronic factors .
- Chlorination at C7 (e.g., 7-chloro derivative) achieves higher yields (85%) due to straightforward POCl₃-mediated reactions .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
Key Observations :
- Fluorophenyl derivatives exhibit higher melting points (211–212°C) compared to chloro analogs (146–148°C), likely due to enhanced intermolecular interactions .
- The target compound’s 2-thienyl group may introduce distinct ¹H NMR signals near δ 7.0–7.5 (thiophene protons) and δ 8.5–9.0 (pyridyl protons).
Key Observations :
- C7 substituents dictate target engagement: methoxyphenyl groups favor metabolic enzymes (DPP-4), while trimethoxyanilino groups enhance antiproliferative activity .
- The target compound’s 4-pyridyl group may confer selectivity for hCA isoforms over other targets, though experimental validation is needed .
- 2-Thienyl substitution distinguishes it from sulfonamide-based herbicides (e.g., ), suggesting a medicinal rather than agricultural application .
Electrochemical and Pharmacokinetic Considerations
Triazolopyrimidinones with 5-position substitutions (e.g., chloromethyl, piperidinomethyl) exhibit distinct redox potentials, as shown in voltammetric studies . Its 4-pyridyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., 7-phenyl derivatives), aligning with drug design principles for CNS permeability .
Biological Activity
7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines pyridine and thiophene rings with a triazolopyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities including antitumor , antimicrobial , and anti-inflammatory effects. The specific activities of this compound are summarized below.
Anticancer Activity
Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated that certain triazolo compounds exhibit significant antiproliferative effects against human cancer cell lines such as MGC-803, HCT-116, and MCF-7. One derivative showed IC50 values of 9.47 µM against MGC-803 cells, indicating strong anticancer potential .
- Mechanistic studies revealed that these compounds may induce apoptosis and cell cycle arrest by modulating signaling pathways such as ERK and AKT .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria. The exact mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Research suggests that triazolo[1,5-a]pyrimidines may also possess anti-inflammatory properties:
- Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses in various models .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC-803 | 9.47 | Induction of apoptosis |
| Antiproliferative | HCT-116 | 9.58 | Cell cycle arrest |
| Antiproliferative | MCF-7 | 13.1 | Inhibition of ERK signaling pathway |
| Antimicrobial | E. coli | TBD | TBD |
| Anti-inflammatory | TBD | TBD | Inhibition of cytokines |
Case Study 1: Anticancer Evaluation
In a study aimed at evaluating the antiproliferative activity of various triazolo[1,5-a]pyrimidine derivatives, compound H12 was identified as the most potent agent against MGC-803 cells. It exhibited an IC50 value significantly lower than traditional chemotherapeutics like 5-FU . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Mechanistic Insights
A detailed investigation into the mechanism of action revealed that compound H12 not only inhibited cell growth but also induced apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. This suggests that the compound could be a valuable candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(4-Pyridyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : A widely used approach involves multicomponent reactions (MCRs) combining aminotriazole derivatives, β-ketoesters, and aromatic aldehydes. For example, aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and 4-pyridyl/2-thienyl aldehydes are fused in DMF under microwave or conventional heating (10–12 minutes), followed by methanol addition and crystallization . Alternative protocols use additives like TMDP (trimethylenediamine) in ethanol/water mixtures to enhance yield, though TMDP requires careful handling due to toxicity .
Q. Which spectroscopic techniques validate the structure of triazolopyrimidine derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridyl protons) and δ 7.1–7.4 ppm (thienyl protons) confirm aromatic substituents. Triazole ring protons appear as singlets near δ 8.0 ppm .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (690–710 cm⁻¹) bonds confirm heterocyclic core formation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns align with expected structures .
Q. What solvents and catalysts optimize triazolopyrimidine synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency. Catalysts include:
- Base catalysts : Piperidine or TMDP in ethanol/water mixtures accelerate cyclocondensation .
- Microwave irradiation : Reduces reaction time (10–12 minutes vs. hours) and improves regioselectivity .
Advanced Research Questions
Q. How are regioselectivity challenges addressed during alkylation or functionalization?
- Methodological Answer : Regioselectivity in N-alkylation (e.g., N7 vs. N8 positions) is controlled by:
- Base selection : NaH in DMF favors N7-alkylation (3:1 selectivity), while K₂CO₃ yields mixed isomers .
- Steric effects : Bulky substituents on aryl aldehydes direct reactivity to less hindered sites .
- Computational modeling : DFT calculations predict electron density distribution to guide substitution patterns .
Q. What strategies resolve contradictions in biological activity data for triazolopyrimidine analogs?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity often arise from:
- Structural variations : Minor changes (e.g., electron-withdrawing groups on pyridyl rings) alter binding to enzymes like dihydrofolate reductase. Comparative SAR studies using X-ray crystallography (e.g., PDB ID 6XYZ) clarify interactions .
- Assay conditions : Standardize MIC (minimum inhibitory concentration) testing across labs to reduce variability .
Q. How do computational methods aid in designing enzyme inhibitors based on this scaffold?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., EGFR kinase). The pyridyl-thienyl motif shows strong π-π stacking with hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
